molecular formula C12H10BrN3O2S B5710744 N-(2-bromophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-(2-bromophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5710744
M. Wt: 340.20 g/mol
InChI Key: LWDZRTAXGONEAY-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a bromophenyl group, a dihydropyrimidinone moiety, and a sulfanylacetamide linkage. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a suitable brominated precursor.

    Formation of the Sulfanylacetamide Linkage: This step might involve the reaction of the dihydropyrimidinone intermediate with a thiol and subsequent acylation to form the final acetamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyrimidinone moiety can be reduced to form corresponding alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its structural features that may interact with biological targets.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with similar structures can:

    Inhibit Enzymes: By binding to the active site or allosteric sites.

    Modulate Receptors: By acting as agonists or antagonists.

    Interact with DNA/RNA: By intercalating or binding to specific sequences.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
  • N-(2-fluorophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

N-(2-bromophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2S/c13-8-3-1-2-4-9(8)15-11(18)7-19-12-14-6-5-10(17)16-12/h1-6H,7H2,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDZRTAXGONEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=CC(=O)N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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